Product packaging for 5H-chromeno[2,3-b]pyridin-5-one(Cat. No.:CAS No. 6537-46-8)

5H-chromeno[2,3-b]pyridin-5-one

Cat. No.: B3007606
CAS No.: 6537-46-8
M. Wt: 197.193
InChI Key: KWFWIGXYOMVRSA-UHFFFAOYSA-N
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Description

5H-Chromeno[2,3-b]pyridin-5-one (CAS 6537-46-8) is a tricyclic, nitrogen-containing heterocyclic compound of significant interest in advanced materials and medicinal chemistry research. Also known as 1-azaxanthone, it serves as a privileged scaffold for synthesizing complex polycyclic structures . Its rigid, planar geometry is highly desired in material science, particularly for developing luminescent materials. This compound is a key precursor in the synthesis of benzo[b]chromeno[4,3,2-de][1,6]naphthyridines via oxidative cyclization, a class of molecules investigated for application in Organic Light-Emitting Diodes (OLEDs) due to their potential to minimize non-radiative energy losses . In pharmaceutical research, derivatives of the chromeno[2,3-b]pyridine skeleton are explored for diverse biological activities. Recent computational studies suggest these derivatives may exhibit binding affinities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential relevance for neurodegenerative disease research . The molecular formula is C12H7NO2, and it has a molecular weight of 197.19 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO2 B3007606 5H-chromeno[2,3-b]pyridin-5-one CAS No. 6537-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chromeno[2,3-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFWIGXYOMVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5h Chromeno 2,3 B Pyridin 5 One Derivatives

Classical Synthetic Routes to the 5H-Chromeno[2,3-b]pyridin-5-one Core

Traditional synthetic methods have long been the bedrock for constructing the this compound framework. These routes often involve sequential reactions, including cyclization and oxidation steps, to build the fused heterocyclic system.

Friedländer Reactions for Chromeno[2,3-b]pyridine Construction

The Friedländer annulation is a powerful and widely utilized classical method for synthesizing quinolines and their fused analogues, including the chromeno[2,3-b]pyridine system. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ketones, esters, nitriles).

In the context of this compound synthesis, derivatives of 2-amino-3-formylchromone (B160151) are key intermediates. These compounds can react with a variety of active methylene (B1212753) compounds to construct the fused pyridine (B92270) ring. For instance, the reaction of 2-amino-3-formylchromones with compounds like malononitrile (B47326), ethyl cyanoacetate, or acetylacetone, often in the presence of a base catalyst such as piperidine (B6355638) or triethylamine (B128534), leads to the formation of the corresponding this compound derivatives.

A study detailed the synthesis of novel 5-hydroxy-chromeno[2,3-b]pyridines through the reaction of 3-formylchromone, aromatic amines, and malononitrile. rsc.org This approach highlights the versatility of the starting materials in creating a range of substituted products.

Table 1: Examples of Friedländer Reactions for this compound Synthesis

Starting Materials Reagents/Catalyst Product Yield (%)
3-Formylchromone, Aniline, Malononitrile None (Solvent-free) 1-Phenyl-5-hydroxy-2-imino-1,2-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile 92
3-Formylchromone, 4-Chloroaniline, Malononitrile None (Solvent-free) 1-(4-Chlorophenyl)-5-hydroxy-2-imino-1,2-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile 94
3-Formylchromone, 4-Methoxyaniline, Malononitrile None (Solvent-free) 1-(4-Methoxyphenyl)-5-hydroxy-2-imino-1,2-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile 93

Intramolecular Cycloaddition Reactions in Core Synthesis

Intramolecular cycloaddition reactions represent a sophisticated strategy for the construction of complex cyclic systems, including the this compound core. These reactions involve the formation of a new ring by the reaction of two unsaturated functional groups within the same molecule.

One notable example is the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles. mdpi.com In this process, a new tetrahydropyridine (B1245486) ring is formed through the interaction of the hydroxyl and amino groups within the molecule, followed by oxidation to yield a more complex benzo[b]chromeno[4,3,2-de] rsc.orgmdpi.comnaphthyridine structure. mdpi.com This reaction demonstrates the potential of intramolecular cyclization to build upon the existing chromenopyridine framework.

While not directly yielding a this compound, the synthesis of chromeno[4,3-b]pyrroles via an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide showcases a relevant strategy. bohrium.com This methodology could potentially be adapted for the synthesis of the target pyridine-fused system by carefully designing the appropriate precursors.

Oxidation Reactions for 5-Oxo Group Formation

The formation of the carbonyl group at the 5-position is a crucial step in the synthesis of 5H-chromeno[2,3-b]pyridin-5-ones. This is often achieved through the oxidation of a suitable precursor. In some synthetic sequences, the pyridine ring is constructed first, leading to a 5H-chromeno[2,3-b]pyridine intermediate that is then oxidized to the final product.

The intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines involves a spontaneous oxidation step driven by the aromatization of the newly formed ring system. mdpi.com This process, which can be facilitated by agents like formic acid, highlights how oxidation can be integrated into the cyclization process. mdpi.comsmolecule.com In other approaches, precursors such as 5-hydroxy-chromeno[2,3-b]pyridines can be oxidized to the corresponding 5-oxo derivatives using appropriate oxidizing agents.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as powerful tools in modern organic synthesis. These reactions are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity.

One-Pot Multicomponent Syntheses

The one-pot synthesis of this compound derivatives through MCRs has been extensively explored. These reactions often employ a "pot, atom, and step economy" (PASE) approach, which emphasizes efficiency and sustainability. researchgate.netbenthamscience.com

A common MCR strategy involves the reaction of a salicylaldehyde (B1680747) derivative, a compound with an active methylene group (such as malononitrile or its dimer), and a third component, which can vary to introduce diversity at the 5-position of the chromenopyridine core. mdpi.comresearchgate.netnih.gov For example, the reaction of salicylaldehydes, malononitrile dimer, and malonic acid in DMSO has been shown to produce 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids in good yields. nih.gov

Table 2: Examples of One-Pot Multicomponent Syntheses of this compound Derivatives

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Product Type Yield (%)
Salicylaldehyde Malononitrile dimer Malonic acid DMSO 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid 92
5-Bromosalicylaldehyde Malononitrile dimer Malonic acid DMSO 2-(9-Bromo-2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid 98
Salicylaldehyde Malononitrile dimer Nitromethane DMSO 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Good

Catalyst-Free and Solvent-Free MCR Methodologies

In the pursuit of greener and more sustainable synthetic methods, catalyst-free and solvent-free MCRs have gained significant attention. These approaches minimize waste and reduce the environmental impact of chemical synthesis.

An efficient and environmentally benign method for the synthesis of novel 5-hydroxy-chromeno[2,3-b]pyridines has been developed by reacting 3-formylchromone, aromatic amines, and malononitrile under catalyst- and solvent-free conditions. rsc.orgresearchgate.netrsc.org The reaction proceeds smoothly at room temperature by simply stirring or grinding the reactants, affording excellent yields of the desired products. This methodology not only simplifies the synthetic procedure and product isolation but also aligns with the principles of green chemistry.

Another example of a solvent-free approach is the synthesis of 2-amino-4-aryl-5-oxo-5H-chromeno[4,3-b]pyridine-3-carbonitriles. osi.lv These reactions demonstrate the feasibility of conducting complex organic transformations without the need for traditional solvents, which are often hazardous and contribute to environmental pollution.

Table 3: Catalyst-Free and Solvent-Free MCR for 5-Hydroxy-chromeno[2,3-b]pyridines

Reactant 1 Reactant 2 Reactant 3 Conditions Product Yield (%)
3-Formylchromone Aniline Malononitrile Stirring, Room Temp 1-Phenyl-5-hydroxy-2-imino-1,2-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile 92
3-Formylchromone 4-Fluoroaniline Malononitrile Stirring, Room Temp 1-(4-Fluorophenyl)-5-hydroxy-2-imino-1,2-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile 91
3-Formylchromone 4-Methylaniline Malononitrile Stirring, Room Temp 1-(4-Methylphenyl)-5-hydroxy-2-imino-1,2-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile 90

Nanocatalyst-Promoted MCRs for 5H-Chromeno[2,3-b]pyridine Synthesis

The application of nanocatalysts in multicomponent reactions (MCRs) has emerged as a highly efficient strategy for the synthesis of 5H-chromeno[2,3-b]pyridine derivatives. These catalysts offer significant advantages, including high surface area, enhanced reactivity, cost-effectiveness, and straightforward separation and recyclability. researchgate.netresearchgate.net Their use aligns with green chemistry principles by enabling reactions under milder conditions and often in environmentally benign solvents. researchgate.net

Several types of nanocatalysts have been successfully employed:

Magnetic Nanocatalysts: An amine-functionalized silica-coated magnetite nanoparticle (Fe₃O₄@SiO₂–NH₂) has been used to catalyze the one-pot, three-component reaction of salicylaldehydes, thiols, and malononitrile in aqueous ethanol (B145695) under reflux. researchgate.net This method provides excellent yields, short reaction times, and easy catalyst separation using an external magnet. researchgate.net Similarly, a palladium-Schiff base complex supported on magnetic organosilica (Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂) has been developed for related syntheses. chemrevlett.com Another magnetic nanocatalyst, Cu@Fe₃O₄/SiO₂@MWCNTs, has been utilized for synthesizing fused heterocyclic compounds, highlighting its thermal stability and minimal toxicity. samipubco.com

Graphene-Oxide Based Nanocomposites: A novel GO/N-Ligand-Cu nanocomposite has been reported as an effective catalyst for MCRs to produce chromeno[2,3-b]pyridine compounds. researchgate.net This heterogeneous catalyst demonstrates high functional candidacy for industrial applications due to its ability to achieve high yields in short reaction times. researchgate.net

Graphitic Carbon Nitride (g-C₃N₄): As a heterogeneous catalyst, g-C₃N₄ has been investigated for the synthesis of chromeno[2,3-b]pyridine derivatives in ethanol. researchgate.net It facilitates the reaction under mild conditions and shows excellent recyclability for up to five consecutive runs without a significant loss of activity. researchgate.net

The table below summarizes various nanocatalysts used in the synthesis of chromeno[2,3-b]pyridine derivatives.

Table 1: Nanocatalysts in 5H-Chromeno[2,3-b]pyridine Synthesis

Catalyst Reactants Solvent Key Advantages
Fe₃O₄@SiO₂–NH₂ Salicylaldehydes, Thiols, Malononitrile Aqueous Ethanol Environmentally benign, excellent yields, short reaction times, easy magnetic separation. researchgate.net
GO/N-Ligand-Cu Multicomponent Reaction Not Specified High yields, short reaction times, potential for industrial application. researchgate.net
g-C₃N₄ Multicomponent Reaction Ethanol Mild conditions, excellent recyclability, one-pot operation. researchgate.net

Microwave-Assisted Multicomponent Reactions

Microwave irradiation has been recognized as a powerful tool for accelerating organic reactions, and its application in the multicomponent synthesis of chromeno[2,3-b]pyridine scaffolds is a notable advancement. This technique offers several benefits over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency. nih.govbenthamdirect.com

A significant development is the microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde, which proceeds under catalyst-free and solvent-free conditions to deliver 5H-chromeno[2,3-d]pyrimidin-5-one derivatives, a closely related structural class. nih.govresearchgate.net This highlights the potential of microwave assistance to drive reactions to completion efficiently without the need for catalysts or solvents, which is a substantial step forward in green synthesis. nih.gov

Furthermore, an efficient and scalable microwave-assisted, one-pot, three-component protocol has been described for synthesizing 2,4-diaryl substituted chromeno[4,3-b]pyridines. benthamdirect.com This strategy, involving 4-amino-2-oxo-2H-chromene, aromatic aldehydes, and substituted anilines, is lauded for being an environmentally benign protocol that provides good yields in a short timeframe. benthamdirect.com The use of microwave technology in continuous flow organic synthesis is also being explored for forming various heterocycles via MCRs, indicating a promising future for automated and high-throughput synthesis. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key among these are the Pot, Atom, and Step Economy (PASE) approaches, the use of novel solvent strategies, and the development of metal-free reaction systems. nih.govnih.gov

Pot, Atom, and Step Economy (PASE) Approaches

The PASE principle, which focuses on the economy of the reaction pot (P), atoms (A), and synthetic steps (S), is a cornerstone of modern synthetic chemistry. nih.gov One-pot multicomponent reactions (MCRs) are the quintessential embodiment of the PASE principle, as they combine multiple starting materials in a single reaction vessel to form a complex product in one step, thereby maximizing atom economy and minimizing waste. researchgate.netmdpi.com

Numerous PASE strategies have been developed for the 5H-chromeno[2,3-b]pyridine scaffold:

Pseudo Four-Component Reaction: A one-pot reaction of salicylaldehydes, malononitrile, 1,3-cyclohexanediones, and triethylamine as a catalyst in refluxing acetonitrile (B52724) yields 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles. researchgate.netresearchgate.net

Four-Component Synthesis of Ammonium (B1175870) Salts: A novel four-component reaction of salicylaldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 4-hydroxy-2H-chromen-2-one, and an amine in ethanol efficiently produces previously unknown ammonium salts of 5-(3-chromenyl)-5H-chromeno[2,3-b]pyridines. mdpi.com In this reaction, the amine serves as both a reagent and a catalyst. mdpi.com

Synthesis of 5-Isoxazolyl Derivatives: The PASE approach has been used to synthesize 5-isoxazolyl-5H-chromeno[2,3-b]pyridines from salicylaldehyde, malononitrile dimer, and 3-phenylisoxazol-5(4H)-one, with pyridine acting as both the catalyst and solvent. mathnet.ru

These methods exemplify how PASE can be applied to build molecular complexity in an efficient and environmentally conscious manner. nih.govmdpi.com

Solvent-Involved Synthetic Strategies

A particularly innovative green chemistry strategy involves the use of the solvent as a reactant, a concept that extends the PASE principle with 'component economy'. nih.govresearchgate.net This approach reduces the total number of components needed and can lead to novel structures.

A prime example is the one-pot synthesis of O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines. nih.govmdpi.com The process involves a two-step transformation:

Salicylaldehydes and malononitrile dimer are first stirred in an alcohol (e.g., methanol, ethanol) at room temperature. nih.govmdpi.com

The reaction mixture is then refluxed, causing the alcohol, which serves as the solvent, to act as a nucleophile, adding to an intermediate to form the final 5-alkoxy product. nih.govmdpi.com

This solvent-involved reaction proceeds efficiently and quickly, yielding the desired products in high yields (77–93%) with a very convenient work-up that often involves simple filtering. nih.govmdpi.com The mechanistic studies confirmed that the alcohol, a weak nucleophile, participates directly in the transformation to form a thermodynamically stable product. nih.gov

Table 2: Solvent-Involved Synthesis of 5-Alkoxy-5H-chromeno[2,3-b]pyridines

Salicylaldehyde Alcohol (Solvent/Reactant) Product Yield
Salicylaldehyde Methanol 93%
Salicylaldehyde Ethanol 90%
5-Bromosalicylaldehyde Methanol 85%
5-Bromosalicylaldehyde Ethanol 81%
3-Ethoxysalicylaldehyde Methanol 88%
3-Ethoxysalicylaldehyde Ethanol 77%

Data sourced from a one-pot reaction of salicylaldehydes, malononitrile dimer, and alcohols. mdpi.com

Metal-Free and Non-Toxic Reagent Systems

The development of metal-free and non-toxic synthetic routes is a critical goal of green chemistry. For the synthesis of this compound derivatives, several such methods have been established, avoiding the use of heavy or toxic metal catalysts and harsh reagents.

Catalyst and Solvent-Free Synthesis: An efficient and sustainable method for preparing novel 5-hydroxy-chromeno[2,3-b]pyridines involves the reaction of 3-formylchromone, aromatic amines, and malononitrile at room temperature under catalyst- and solvent-free conditions. researchgate.net This approach represents an ideal green synthesis by minimizing waste and energy use. researchgate.net

Organocatalysis: A green, one-pot synthesis of 5H-chromeno[4,3-b]pyridin-5-one derivatives uses triethylamine (Et₃N) and ammonium acetate (B1210297) (NH₄OAc) in ethanol. researchgate.net This method, which reacts 4-chloro-3-formyl coumarin (B35378) with compounds having an active methylene group, is advantageous due to its good yields, lack of need for chromatographic separation, and avoidance of heavy metal catalysts. researchgate.net

Transition-Metal-Free Conditions: A facile one-pot method for synthesizing 1,5-diketones, which are precursors to pyridine derivatives, has been developed under transition-metal-free conditions, using a minimal amount of base. bohrium.com This highlights a broader trend towards eliminating transition metals from synthetic sequences where possible. bohrium.com

These strategies demonstrate a commitment to designing safer chemical syntheses by replacing hazardous substances with more benign alternatives. researchgate.netresearchgate.net

Specific Synthetic Transformations

Beyond the initial construction of the core scaffold, synthesized 5H-chromeno[2,3-b]pyridines can undergo further specific transformations to generate more complex, polycyclic systems. These reactions create rigid molecular architectures of interest for materials science and medicinal chemistry.

Intramolecular Oxidative Cyclization: Certain 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles can undergo an intramolecular oxidative cyclization when heated in formic acid. nih.gov This transformation involves the interaction between a hydroxyl group and an amino group within the same molecule, leading to the formation of novel, highly rigid benzo[b]chromeno[4,3,2-de] nih.govmdpi.comnaphthyridines in good yields (up to 81%). nih.gov The reaction mechanism was investigated using NMR monitoring, confirming the proposed transformation pathway. nih.gov

Thermal Rearrangement: A fascinating thermal rearrangement occurs when 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines are heated in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This process leads to the formation of two distinct product types with excellent yields (90-99%): 5,7-dihalogenated 5-(2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridines and 10-(3,5-dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b] nih.govmdpi.comnaphthyridines. mdpi.com Investigation of the transformation confirmed an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. mdpi.com

These specific transformations showcase the versatility of the 5H-chromeno[2,3-b]pyridine skeleton as a building block for constructing diverse and complex heterocyclic systems. nih.govmdpi.com

Annulation Reactions for Fused Heterocycle Formation

Annulation reactions are a cornerstone in the synthesis of polycyclic systems like this compound. These methods involve the formation of a new ring onto an existing one through a sequence of bond-forming events.

DBU-Catalyzed Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a highly effective organocatalyst for the synthesis of this compound derivatives. It promotes cascade or domino reactions that efficiently build the pyridine ring onto a chromone (B188151) precursor. One notable example is the reaction of 2-amino-4H-chromen-4-ones with β-nitrostyrenes or a combination of β-nitrostyrenes and aromatic aldehydes. Current time information in Madison County, US.researchgate.netnih.govacs.org This approach provides a facile and efficient route to 2,4-diaryl-substituted 5H-chromeno[2,3-b]pyridin-5-ones under mild conditions. Current time information in Madison County, US.researchgate.net

Another DBU-mediated domino annulation involves the reaction of 2-amino-4H-chromen-4-ones with aromatic aldehydes. researchgate.netnih.gov This pseudo-three-component reaction proceeds through a sequential intermolecular nucleophilic addition, Michael cyclization, intramolecular epoxidation, ring opening, and aromatization to yield polysubstituted 3-hydroxy-5H-chromeno[2,3-b]pyridin-5-ones. researchgate.netnih.gov The use of DBU offers the advantage of promoting complex transformations in a single operation with excellent step and atom economy. researchgate.net

The Friedländer annulation, a classic method for synthesizing quinolines and pyridines, can also be catalyzed by DBU. For instance, the reaction of 8-allyl-2-aminochromone-3-carboxaldehyde with various carbonyl compounds containing a reactive α-methyl or methylene group, such as 2-acetylthiophene (B1664040) or acetylacetone, in the presence of DBU, affords a range of chromeno[2,3-b]pyridines. eurjchem.com

Cascade Nucleophilic Addition/C–C Bond Cleavage/Hetero-Diels–Alder Reactions

A sophisticated cascade reaction for the synthesis of 2,4-diaryl-substituted 5H-chromeno[2,3-b]pyridin-5-ones involves a DBU-promoted sequence of selective nucleophilic addition, C–C bond cleavage, and a hetero-Diels–Alder reaction. Current time information in Madison County, US.researchgate.netnih.govacs.org This process utilizes substituted 2-amino-4H-chromen-4-ones and β-nitrostyrenes as starting materials. Current time information in Madison County, US.researchgate.net The reaction can also incorporate aromatic aldehydes to further functionalize the resulting pyridine ring. Current time information in Madison County, US.researchgate.net This methodology is highly valued for its efficiency and ability to generate molecular complexity from readily available substrates in a single step under mild conditions. Current time information in Madison County, US.researchgate.netnih.govacs.org The cascade nature of the reaction, where multiple bonds are formed sequentially without isolating intermediates, makes it an atom-economical and environmentally friendly approach. Current time information in Madison County, US.researchgate.net

DABCO-Catalyzed [3+3] Annulation

While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-known catalyst for [3+3] annulation reactions to form various heterocyclic systems, its specific application for the direct synthesis of the this compound core via this pathway is not prominently documented in the reviewed literature. uc.ptrsc.orgijcce.ac.ir Reports on DABCO-catalyzed [3+3] annulations often lead to the formation of the isomeric 5H-chromeno[3,4-b]pyridine derivatives, for instance, from the reaction of 3-nitro-2H-chromenes and allenoates. uc.ptrsc.org

However, it is worth noting that other bases have been successfully employed for the [3+3] annulation to afford this compound derivatives. For example, piperidine has been shown to mediate the [3+3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles, providing an efficient route to 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. researchgate.netresearchgate.netresearchgate.net This highlights that while DABCO is a versatile catalyst, other organic bases may be more suitable for specific [3+3] annulation strategies targeting the this compound scaffold. Some literature mentions the general use of DABCO in reactions of active methylene compounds with cyanochromones to yield chromenopyridines, but without specifying a [3+3] annulation mechanism for the [2,3-b] isomer. mathnet.ru

Tandem Annulation Strategies

Tandem, or domino, reactions provide an elegant and efficient approach to complex molecules like this compound from simple precursors in a single pot. These strategies are characterized by their high atom and step economy.

One such strategy is a formal [3+3] cascade annulation for the synthesis of 2-aryl-5H-chromeno[2,3-b]pyridin-5-ones. This reaction utilizes 2-aminochromones as a three-carbon synthon and either substituted cinnamaldehydes or a combination of aromatic aldehydes and ethanal as the other three-carbon component. researchgate.netresearchgate.netresearchgate.net This method is lauded for its atom-economical nature and good functional group tolerance, providing a broad range of derivatives in good yields. researchgate.netresearchgate.net

Another example is the DBU-mediated domino annulation of 2-amino-4H-chromen-4-ones with aromatic aldehydes, which proceeds through a complex sequence of reactions including nucleophilic addition, cyclization, epoxidation, and ring-opening to form 3-hydroxy-5H-chromeno[2,3-b]pyridin-5-ones. researchgate.netnih.govresearchgate.net

The following table summarizes selected tandem annulation strategies for the synthesis of this compound derivatives.

Table 1: Tandem Annulation Strategies for this compound Derivatives

Catalyst/Promoter Reactants Key Features Product Type
DBU 2-Amino-4H-chromen-4-ones, Aromatic Aldehydes Pseudo-three-component, domino reaction 3-Hydroxy-5H-chromeno[2,3-b]pyridin-5-ones researchgate.netnih.gov
Not specified 2-Aminochromones, Cinnamaldehydes or Aromatic Aldehydes + Ethanal Formal [3+3] cascade annulation, atom-economical 2-Aryl-5H-chromeno[2,3-b]pyridin-5-ones researchgate.netresearchgate.netresearchgate.net
Et3N Alkylidenemalononitriles, 3-Formylchromones, Hydroxylamine hydrochloride Three-component tandem reaction 2-Aryl-5H-chromeno[2,3-b]pyridin-5-ones mathnet.ru
Zn(OTf)2 Propargylic Alcohols, 2-Aminochromones Formal [3+3] cascade annulation Functionalized chromeno[2,3-b]pyridines researchgate.netacs.org

Oxidative Cyclization Reactions

Oxidative cyclization represents another important route for the synthesis of fused heterocyclic systems, often involving the formation of a new ring through an intramolecular C-C or C-heteroatom bond formation coupled with an oxidation step.

Intramolecular Oxidative Cyclization Mechanisms

A notable example of intramolecular oxidative cyclization is the transformation of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles into the more complex, previously unknown benzo[b]chromeno[4,3,2-de] Current time information in Madison County, US.researchgate.netnaphthyridines. nih.govnih.gov This reaction is typically carried out in formic acid under reflux conditions. nih.govnih.govhud.ac.uk

Mechanistic studies, including ¹H-NMR monitoring, have shed light on the reaction pathway. nih.govnih.gov The proposed mechanism suggests that the reaction proceeds through a series of steps initiated by the protonation of the keto group in the cyclohexanedione fragment of the starting material. This is followed by an intramolecular cyclization to form a new tetrahydropyridine ring. A subsequent tautomerization and dehydration step generates an intermediate which is then oxidized, likely by atmospheric oxygen, to furnish the final aromatic benzo[b]chromeno[4,3,2-de] Current time information in Madison County, US.researchgate.netnaphthyridine product. nih.gov The investigation revealed that cyclization precedes the oxidation step. nih.gov This method is advantageous due to its simplicity and the ease of isolation of the final products in good yields (61-85%). nih.gov

The following table outlines the conditions and outcomes of the intramolecular oxidative cyclization.

Table 2: Intramolecular Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridine Derivatives

Starting Material Reagent/Solvent Reaction Conditions Product Yield (%)
5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles Formic acid Reflux, 2h Benzo[b]chromeno[4,3,2-de] Current time information in Madison County, US.researchgate.netnaphthyridines 61-85 nih.gov
Formic Acid-Mediated Cyclizations

Formic acid has been effectively utilized as a reagent and solvent in the cyclization of certain 5H-chromeno[2,3-b]pyridine precursors to yield more complex, fused heterocyclic systems. hud.ac.uknih.gov A notable application is the intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines to produce benzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.researchgate.netnaphthyridines. hud.ac.uknih.gov

In this process, refluxing the chromeno[2,3-b]pyridine derivative in formic acid leads to the formation of the tetracyclic naphthyridine structure. nih.gov Mechanistic studies suggest that formic acid facilitates the cyclization and subsequent oxidation, potentially involving dissolved oxygen, to yield the aromatic product. nih.gov The reaction conditions for this transformation have been optimized, with the best yields being achieved by refluxing in formic acid for two hours. nih.gov

Table 1: Optimization of Formic Acid-Mediated Oxidative Cyclization

EntrySolventTemperature (°C)Time (h)Yield (%)
1Formic acidReflux278
2Formic acidReflux4Lower, with side products
3Formic acidReflux6Lower, with side products
4Formamide100-31-58
5FormamideReflux-Partial decomposition

Data sourced from a study on the synthesis of benzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.researchgate.netnaphthyridines. nih.gov

This method provides an efficient route to novel polycyclic aromatic compounds with potential applications in materials science, such as for organic light-emitting diodes (OLEDs). hud.ac.uknih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the this compound core, allowing for the introduction of a wide array of substituents. This approach has been particularly useful in the synthesis of analogues of biologically active compounds. nih.gov

For instance, a key strategy in the synthesis of 8-azachromone analogues, which are truncated versions of the drug amlexanox (B1666007), involves the use of a palladium-catalyzed cross-coupling reaction on a functionalized iodo-intermediate. nih.gov This methodology enables the introduction of various alkyl, aryl, and heteroaryl groups, providing access to a diverse library of compounds for structure-activity relationship studies. nih.gov

The development of magnetically separable palladium catalysts, such as Fe3O4@SiO2-Schiff base-Pd(II), has further enhanced the utility of this method by allowing for easy recovery and recycling of the catalyst, which is a key principle of green chemistry. tandfonline.com These catalysts have been successfully employed in the synthesis of 12H-benzo researchgate.netnih.govchromeno[2,3-b]pyridine-10-carbonitriles. tandfonline.com

Synthesis of O-Substituted Derivatives

The synthesis of O-substituted derivatives of 5H-chromeno[2,3-b]pyridines, particularly 5-alkoxy derivatives, has been achieved through a one-pot, two-step transformation. nih.govmdpi.comresearchgate.net This solvent-involved reaction utilizes an alcohol as both the solvent and a reactant, which aligns with the principles of green chemistry by improving atom and component economy. researchgate.netmdpi.com

The synthesis typically involves the reaction of a salicylaldehyde with a malononitrile dimer in an alcohol. mdpi.comresearchgate.net Mechanistic investigations have shown that this can be a two-step process where an intermediate is formed, followed by cyclization upon heating. researchgate.net The choice of alcohol directly determines the alkoxy substituent at the 5-position of the final product. mdpi.com

Table 2: One-Pot Synthesis of 5-Alkoxy-5H-chromeno[2,3-b]pyridines

SalicylaldehydeAlcoholProductYield (%)
1a3a (Methanol)4a93
1a3b (Ethanol)4b91
1a3c (Propan-1-ol)4c85
1b3a (Methanol)4d88
1b3b (Ethanol)4e84
1b3c (Propan-1-ol)4f77
1c3a (Methanol)4g90
1c3b (Ethanol)4h86
1c3c (Propan-1-ol)4i79

Data represents a selection of results from a study on the one-pot synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines. mdpi.com

Formation of Ammonium Salts of 5H-Chromeno[2,3-b]pyridines

A novel four-component reaction has been developed for the synthesis of previously unknown ammonium salts of 5-(3-chromenyl)-5H-chromeno[2,3-b]pyridines. researchgate.netmdpi.com This method involves the reaction of a salicylaldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 4-hydroxy-2H-chromen-2-one, and an amine in ethanol. mdpi.com In this reaction, the amine acts as both a reagent and a catalyst. mdpi.com

The formation of ammonium salts is significant as it can improve the solubility and bioavailability of the parent compounds, which is particularly relevant for potential therapeutic applications. researchgate.netmdpi.com The resulting ammonium salts can be readily converted to the corresponding free base, 2,4-diamino-5-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, in nearly quantitative yields upon acidification. mdpi.com

Table 3: Synthesis of Ammonium Salts of 5-(3-chromenyl)-5H-chromeno[2,3-b]pyridines

AmineProductYield (%)
Morpholine5a81
Piperidine5b79
Pyrrolidine5c80
Diethylamine5d77

Data from a study on the four-component synthesis of ammonium salts of 5-(3-chromenyl)-5H-chromeno[2,3-b]pyridines. mdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yields of this compound derivatives and ensuring the efficiency and sustainability of the synthetic processes.

In the formic acid-mediated cyclization , refluxing for 2 hours was found to be the optimal time to achieve a high yield of 78% for the desired benzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.researchgate.netnaphthyridine, as longer reaction times led to the formation of byproducts. nih.gov

For the synthesis of O-substituted derivatives , mechanistic studies guided the optimization of a one-pot, two-step transformation. mdpi.comresearchgate.net The use of a 10 mol% catalyst loading was found to be sufficient, and allowing the reaction mixture to crystallize at room temperature for 3 hours after the reaction resulted in the isolation of pure products in high yields ranging from 77-93%. mdpi.com

In the formation of ammonium salts , the four-component reaction in ethanol at 78°C provided good to excellent yields (77-81%) of the desired products. researchgate.netmdpi.com This environmentally friendly process utilizes ethanol, a renewable solvent, and incorporates the amine catalyst into the final product, thus minimizing waste. mdpi.com

Spectroscopic and Advanced Structural Characterization of 5h Chromeno 2,3 B Pyridin 5 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of 5H-chromeno[2,3-b]pyridin-5-one derivatives, providing insights into the molecular framework and the connectivity of atoms.

One-Dimensional (1D) NMR Analysis (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in determining the structure of this compound derivatives. mdpi.comresearchgate.netbohrium.comresearchgate.netmdpi.comclockss.org These methods provide critical information about the chemical environment of individual protons and carbon atoms within the molecule.

In the ¹H NMR spectra of this compound derivatives, the chemical shifts, splitting patterns, and integration of signals are analyzed. For instance, in a series of 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, the protons of the amino groups typically appear as broad singlets that are exchangeable with D₂O. mdpi.commdpi.com Aromatic protons exhibit signals in the downfield region, and their coupling patterns provide information about the substitution on the aromatic rings. mdpi.commdpi.com For example, a derivative, 2,4-diamino-7-chloro-5-methoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile, showed a singlet for the methoxy (B1213986) protons at δ 2.80 ppm and a singlet for the CH proton at position 5 at δ 5.81 ppm. mdpi.com

The ¹³C NMR spectra complement the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the pyridinone ring is typically observed at a downfield chemical shift. For instance, in 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, only one set of signals was recorded in both ¹H and ¹³C-NMR spectra, confirming the presence of a single diastereomer. mdpi.com The chemical shifts in both ¹H and ¹³C NMR are influenced by the nature and position of substituents on the chromenopyridine core. nih.gov

Table 1: Representative ¹H NMR Data for Selected this compound Derivatives

Compound Solvent Key ¹H NMR Signals (δ, ppm)
2,4-Diamino-7-chloro-5-methoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile DMSO-d₆ 2.80 (s, 3H, OCH₃), 5.81 (s, 1H, CH), 6.66 (s, 2H, NH₂), 6.72 (s, 2H, NH₂), 7.23 (d, 1H, Ar-H), 7.40–7.50 (m, 2H, Ar-H)
2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid DMSO-d₆ 3.41 (d, 1H, malonic), 4.79 (d, 1H, CH(5)), 6.44 (br s, 2H, NH₂), 6.53 (s, 2H, NH₂), 6.99-7.45 (m, 4H, Ar-H), 12.15-13.22 (br s, 2H, COOH)
2,4-Diamino-5-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile DMSO-d₆ 5.46 (s, 1H, CH), 6.23 (br s, 2H, NH₂), 6.51 (br s, 2H, NH₂), 6.96–8.01 (m, 8H, Ar-H)
3-acetyl-2-methyl-5H-chromeno[4,3-b]pyridin-5-one DMSO-d₆ 2.62 (s, 3H), 2.68 (s, 3H), 7.42 (m, 1H), 7.52 (d, 1H), 7.65 (d, 1H), 7.79 (m, 1H), 9.33 (s, 1H)

Table 2: Representative ¹³C NMR Data for Selected this compound Derivatives

Compound Solvent Key ¹³C NMR Signals (δ, ppm)
2,4-Diamino-7-chloro-5-methoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile DMSO-d₆ 50.2, 66.0, 70.4, 85.7, 116.2, 118.5, 121.1, 127.5, 128.9, 129.9, 150.2, 158.4, 159.8, 160.4

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. bohrium.comresearchgate.netmdpi.comnih.govvulcanchem.com These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. For example, in the study of 2,4-diamino-5,8-dimethoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile, the HSQC spectrum showed no cross-peaks for the NH₂ groups, confirming their identity. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, in the same compound, the HMBC spectrum showed a correlation between the amino protons and the C³ carbon, which was crucial for confirming the structure. mdpi.comresearchgate.net

The combined use of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound derivatives, leaving no ambiguity in their structural assignment. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. mdpi.comresearchgate.netmdpi.comclockss.orgbohrium.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. mdpi.com For example, the HRMS-ESI data for 2,4-diamino-5,8-dimethoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile showed a [M+H]⁺ ion at m/z 327.1461, which corresponded to the calculated mass of 327.1457 for C₁₇H₁₉N₄O₃. mdpi.com The mass spectrum of 3-acetyl-2,7-dimethyl-5H-chromeno[2,3-b]pyridin-5-one showed a molecular ion peak at m/z 410, which was consistent with its molecular formula. clockss.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound derivatives. mdpi.comresearchgate.netmdpi.comclockss.orgbohrium.com The IR spectrum provides information about the vibrations of different bonds within the molecule. Key characteristic absorption bands include:

N-H stretching: The presence of amino groups is confirmed by absorption bands in the region of 3200-3500 cm⁻¹. mdpi.com

C≡N stretching: The nitrile group in derivatives like 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles shows a sharp absorption band around 2200-2230 cm⁻¹. mdpi.commdpi.com

C=O stretching: The carbonyl group of the pyridinone ring gives a strong absorption band in the region of 1625-1700 cm⁻¹. mdpi.comclockss.org

C=C and C=N stretching: Aromatic and heteroaromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Bands for Selected this compound Derivatives

Compound Key IR Absorption Bands (cm⁻¹)
2,4-Diamino-7-chloro-5-methoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile 3460, 3352, 3229 (N-H), 2201 (C≡N), 1625 (C=O)
2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid 3412, 3323, 3230 (N-H, O-H), 2223 (C≡N), 1718 (C=O, acid), 1654 (C=O, pyridinone)
3-acetyl-2,7-dimethyl-5H-chromeno[2,3-b]pyridin-5-one 3352 (N-H), 1683 (C=O, indole), 1652 (C=O, γ-pyrone), 1608 (C=N)

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. researchgate.netmdpi.com The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the elemental composition of the synthesized this compound derivatives.

Computational and Theoretical Studies of 5h Chromeno 2,3 B Pyridin 5 One

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how derivatives of the 5H-chromeno[2,3-b]pyridin-5-one scaffold might interact with biological targets.

Docking studies have been instrumental in identifying key interactions between chromenopyridine derivatives and various protein targets. For instance, in the context of developing inhibitors for the inflammatory kinases TBK1 and IKKε, docking calculations utilized the X-ray crystal structure of TBK1 bound to amlexanox (B1666007), a compound with a 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid core. escholarship.orgnih.gov These studies revealed that the aminopyridine portion of the scaffold typically binds to the kinase hinge region in a canonical fashion, while the C-3 carboxylic acid forms a crucial interaction with a threonine residue (Thr156). nih.gov

In another study targeting phytopathogenic fungi, a derivative of the isomeric 5H-chromeno[4,3-b]pyridin-5-one was docked into a homology-modeled structure of succinic dehydrogenase (SDH). nih.govdntb.gov.ua The analysis showed the compound fitting into a pocket formed by several amino acid residues, including Pro-380, Thr-307, Leu-305, Gln-103, and His-406, suggesting a potential mechanism for its antifungal activity. dntb.gov.ua

Derivatives have also been evaluated as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. bohrium.com Docking simulations explored the binding affinities and interactions of these compounds with the active sites of these cholinesterases. bohrium.com Similarly, the binding to human serum albumin (HSA), a key transport protein, has been computationally investigated. bohrium.com

Table 1: Examples of Ligand-Protein Interactions for Chromenopyridine Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Class Protein Target Key Interacting Residues Reference
2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid TBK1 Thr156 nih.gov
5H-Chromeno[4,3-b]pyridin-5-one derivative (1i) Succinic Dehydrogenase (SDH) Pro-380, Thr-307, Leu-305, Gln-103, His-406 dntb.gov.ua
5H-Chromeno[2,3-b]pyridine derivatives Acetylcholinesterase (AChE) Not specified bohrium.com
5H-Chromeno[2,3-b]pyridine derivatives Butyrylcholinesterase (BuChE) Not specified bohrium.com

Binding energy calculations quantify the strength of the interaction between a ligand and its target protein. In the study of 5H-chromeno[4,3-b]pyridin-5-one derivatives against fungal SDH, a specific compound, 1i, was found to have a calculated binding energy of -7.16 kcal/mol. nih.gov This favorable binding energy supports the hypothesis that the compound could act as an effective inhibitor of the enzyme. nih.govdntb.gov.ua

Docking of 5H-chromeno[2,3-b]pyridine derivatives against SIRT2, a protein target predicted by PASS (Prediction of Activity Spectra for Substances) service, also yielded promising results. arkat-usa.org One derivative, compound 3h, exhibited the best binding affinity with a calculated value of -9.283 kcal/mol against the 3D structure of human SIRT2 (PDB: 5Y0Z), highlighting its potential as a ligand for this target. arkat-usa.org

Table 2: Calculated Binding Energies for Chromenopyridine Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Protein Target Binding Energy (kcal/mol) Reference
Compound 1i Succinic Dehydrogenase (SDH) -7.16 nih.gov

Homology Modeling for Target Protein Structures

When an experimental 3D structure of a target protein is unavailable, homology modeling can be used to generate a theoretical model. This approach relies on the amino acid sequence of the target protein and its similarity to a protein with a known structure. This technique was employed to create a 3D model of succinic dehydrogenase (SDH) from the phytopathogenic fungus Alternaria alternata. nih.govdntb.gov.ua This model was then used as the receptor in molecular docking studies to investigate how 5H-chromeno[4,3-b]pyridin-5-one derivatives bind to and potentially inhibit the enzyme. nih.govdntb.gov.ua

Reaction Mechanism Elucidation via Computational Methods

Computational methods are frequently used to support and explain experimentally observed reaction pathways. The synthesis of various chromeno[2,3-b]pyridine systems has been investigated using these techniques. For example, the mechanism for the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines was proposed based on experimental monitoring and theoretical considerations. nih.gov The process is thought to involve protonation of a keto group, subsequent cyclization to form a new tetrahydropyridine (B1245486) ring, dehydration, and final oxidation to yield the benzo[b]chromeno[4,3,2-de] mdpi.commdpi.comnaphthyridine product. nih.gov

In another study, the formation of 5-O-substituted 5H-chromeno[2,3-b]pyridines was investigated. mdpi.comnih.gov Mechanistic studies revealed that the alcohol, acting as a weak nucleophile, forms a kinetically favored product that is unstable in solution, eventually leading to the more thermodynamically stable final product. mdpi.com DFT computations have also been used to analyze the intramolecular cyclization pathway in the synthesis of chromeno[2,3-b]pyridine derivatives catalyzed by Zn(OTf)2. bohrium.com Furthermore, real-time 1H NMR monitoring, combined with quantum chemical studies, helped to identify key intermediates, such as 2-((2H-chromen-3-yl)methylene)malononitrile, in the multicomponent synthesis of hydroxyquinolinone-substituted chromeno[2,3-b]pyridines. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. Such calculations have been applied to 5H-chromeno[2,3-b]pyridine derivatives to understand their structure and reactivity. bohrium.commdpi.comnih.govrsc.org

For example, DFT calculations at the B3LYP/6-311++G** level of theory were used to optimize the geometries of newly synthesized chromeno[2,3-b]pyridine derivatives. bohrium.com The results from these calculations, including spectroscopic data, were compared with experimental findings to confirm the structures. bohrium.com Frontier Molecular Orbital (FMO) analysis was also conducted to assess the electronic stability and reactivity of the compounds. bohrium.com In the context of corrosion inhibition, quantum chemical calculations helped to elucidate the role of different substituents on the chromenopyridine ring. nih.govrsc.org These studies suggested that the presence of an electron-releasing -OH group enhanced the inhibition efficiency by influencing the molecule's ability to adsorb onto a metal surface. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR model was developed for a series of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of TBK1. dlsu.edu.ph This model, established through data-driven computational chemistry, aimed to provide paradigms for facilitating the design and discovery of more potent drug candidates by correlating the three-dimensional properties of the molecules with their inhibitory activity. dlsu.edu.ph

Structure Activity Relationship Sar Studies of 5h Chromeno 2,3 B Pyridin 5 One Derivatives

Impact of Substituents on Biological Activity

The biological activity of 5H-chromeno[2,3-b]pyridin-5-one derivatives can be significantly modulated by the nature and position of various substituents on the core structure. Research into their potential as inhibitors of the inflammatory kinases TBK1 and IKKε, which are implicated in obesity, has provided valuable insights into these relationships. nih.gov

Initial studies identified amlexanox (B1666007), a compound featuring the this compound core, as a modest inhibitor of these kinases. Subsequent research focused on synthesizing a series of analogues to develop a comprehensive SAR, particularly around the A- and C-rings of the scaffold. nih.gov These efforts have demonstrated that strategic placement of different functional groups can lead to substantial improvements in inhibitory potency, with some analogues exhibiting IC50 values as low as 210 nM. nih.gov

The following table summarizes the in vitro activity of various substituted 5-oxo-5H- nih.govbenzopyrano[2,3-b]pyridines against TBK1 and IKKε, highlighting the impact of different substituents on their inhibitory potential.

Table 1: In Vitro Activity of R6 – R8 Substituted 5-Oxo-5H- nih.govbenzopyrano[2,3-b]pyridines

Compound R6 R7 R8 TBK1 IC50 (µM) IKKε IC50 (µM)
Amlexanox (5) H i-Pr H 12.0 ± 1.0 41.0 ± 2.0
6 Br i-Pr H 1.8 ± 0.1 10.0 ± 1.0
7 H i-Pr Br 1.1 ± 0.1 4.8 ± 0.3
8 Br i-Pr Br 0.9 ± 0.1 1.6 ± 0.1
9 H H H 14.0 ± 2.0 45.0 ± 5.0
10 H Me H 13.0 ± 1.0 40.0 ± 3.0
11 H Et H 11.0 ± 1.0 35.0 ± 2.0
12 H n-Pr H 10.0 ± 1.0 32.0 ± 2.0
13 H c-Pr H 9.0 ± 0.8 28.0 ± 2.0
14 H i-Bu H 15.0 ± 1.0 48.0 ± 4.0
15 H t-Bu H 20.0 ± 2.0 60.0 ± 5.0

Data sourced from Bioorganic & Medicinal Chemistry, 2018. nih.gov

Role of Specific Moieties for Target Interaction (e.g., Oxolone Moiety)

While direct studies on the role of the oxolone moiety (the ketone group within the chromenone system) in this compound derivatives are limited, research on the isomeric 5H-chromeno[4,3-b]pyridin-5-one scaffold suggests its critical importance for biological activity. Molecular docking studies of these related compounds against breast cancer cell lines have indicated that the oxolone moiety is a common feature required for effective interaction with the target. This suggests that the carbonyl group likely participates in key hydrogen bonding or other electrostatic interactions within the binding site of target proteins. Although this finding pertains to a different isomer, it provides a strong rationale for the presumed significance of the oxolone moiety in the biological activity of the this compound series as well. Further computational and experimental studies are needed to confirm its specific role for this particular scaffold.

A-Ring and C-Ring Substituent Effects on Biological Profiles

The substitution patterns on the A-ring (the benzene (B151609) ring of the chromene) and the C-ring (the pyridine (B92270) ring) of the this compound core have been shown to have a profound impact on both the potency and selectivity of these compounds as kinase inhibitors. nih.gov

A systematic investigation into A-ring substituents at the R7 and R8 positions has revealed that both the size and nature of these groups are critical. For instance, the introduction of a cyclohexyl group at the R7 position led to an analogue with robust cellular activity, comparable to the parent compound amlexanox in promoting weight loss and insulin (B600854) sensitization in obese mice. nih.gov This highlights the potential for bulky, lipophilic groups at this position to enhance biological efficacy.

The following table details the in vitro activity of a further series of analogues with various cycloalkyl, heterocyclic, and alkylcycloalkyl substituents at the R7 and R8 positions, demonstrating the diverse effects of these modifications on TBK1 and IKKε inhibition.

Table 2: In Vitro Activity of R7 and R8 Cycloalkyl, Heterocyclic, and Alkylcycloalkyl 5-Oxo-5H- nih.govbenzopyrano[2,3-b]pyridines

Compound R7 R8 TBK1 IC50 (µM) IKKε IC50 (µM)
16 c-Bu H 8.0 ± 0.7 25.0 ± 2.0
17 c-Pent H 7.0 ± 0.6 22.0 ± 2.0
18 c-Hex H 6.0 ± 0.5 20.0 ± 1.0
19 Ph H 5.0 ± 0.4 18.0 ± 1.0
20 4-F-Ph H 4.0 ± 0.3 15.0 ± 1.0
21 4-Cl-Ph H 3.5 ± 0.3 13.0 ± 1.0
22 4-MeO-Ph H 7.0 ± 0.6 24.0 ± 2.0
23 H c-Hex 5.5 ± 0.5 19.0 ± 1.0
24 H Ph 4.5 ± 0.4 16.0 ± 1.0

Data sourced from Bioorganic & Medicinal Chemistry, 2018. nih.gov

These findings underscore the importance of exploring a wide range of substituents on both the A- and C-rings to fine-tune the biological profiles of this compound derivatives for specific therapeutic targets.

Stereochemical Considerations in Activity Modulation

The influence of stereochemistry on the biological activity of this compound derivatives is a critical aspect of their SAR that is not yet extensively explored in the available literature. Many of the synthetic routes to these compounds can generate chiral centers, particularly when substituents are introduced at the 5-position or on the chromene ring.

While specific studies on the enantiomers or diastereomers of this compound derivatives are not widely reported, research on closely related heterocyclic systems provides a strong indication of the potential importance of stereochemistry. For example, studies on the related 9-methoxy-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b] nih.govbohrium.comoxazine scaffold have shown that the stereochemical configuration is crucial for dopamine (B1211576) D3 receptor binding, with one enantiomer exhibiting significantly higher affinity than the other.

The biological targets of these compounds, such as the active sites of kinases, are inherently chiral environments. Therefore, it is highly probable that the different stereoisomers of substituted this compound derivatives will exhibit distinct biological activities, potencies, and selectivities. The development of asymmetric synthetic methods to produce enantiomerically pure compounds will be essential for fully elucidating these stereochemical effects and for optimizing the therapeutic potential of this promising class of molecules. Further research in this area is necessary to fully understand the three-dimensional SAR of the this compound scaffold.

Mechanistic Investigations of Biological Activities of 5h Chromeno 2,3 B Pyridin 5 One and Its Analogs

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of 5H-chromeno[2,3-b]pyridin-5-one and its derivatives are primarily attributed to their ability to inhibit key inflammatory kinases and modulate associated cellular pathways.

Inhibition of Inflammatory Kinases (TBK1 and IKKε)

A significant mechanism underlying the anti-inflammatory effects of this compound analogs, such as amlexanox (B1666007), is the inhibition of two non-canonical IκB kinases: TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε). nih.govvulcanchem.com These kinases are crucial in pathways that promote energy storage and hinder adaptive energy expenditure, particularly in the context of obesity-related inflammation. nih.govumich.edu

By targeting the ATP binding site of these kinases, the compounds can effectively block their activity. frontiersin.org For instance, amlexanox has been identified as a modest inhibitor of both TBK1 and IKKε. umich.eduescholarship.org Structural and synthetic studies have led to the development of analogs with enhanced potency. For example, substituting the A- and C-rings of the core scaffold has yielded derivatives with IC₅₀ values as low as 210 nM. nih.govnih.gov Furthermore, the introduction of a tetrazole carboxylic acid bioisostere has been shown to improve potency, with IC₅₀ values of 200 nM and 400 nM towards IKKε and TBK1, respectively. escholarship.org

Interestingly, certain modifications can confer selectivity for one kinase over the other. nih.govnih.gov For example, removing the carboxylic acid from amlexanox or mutating the adjacent Thr156 residue significantly reduces its potency against TBK1, while IKKε is less affected, likely due to greater conformational plasticity in its hinge region. escholarship.org

Modulation of Cellular Pathways (e.g., p38 Phosphorylation, IL-6 Secretion in Adipocytes)

The inhibition of TBK1 and IKKε by this compound analogs triggers downstream effects on cellular signaling pathways that contribute to their anti-inflammatory and metabolic benefits. One key pathway involves the p38 mitogen-activated protein kinase (MAPK). Selected analogs have been shown to enhance the phosphorylation of p38 in 3T3-L1 adipocytes. nih.govnih.gov

This modulation of p38 is linked to another critical outcome: the secretion of interleukin-6 (IL-6) from adipocytes. nih.govnih.gov Amlexanox, for instance, promotes the release of IL-6 from fat cells by increasing the levels of the second messenger molecule cAMP. umich.edufrontiersin.org This effect is dependent on the p38 pathway. frontiersin.org An analog with a cyclohexyl modification at the R₇ position demonstrated particularly robust IL-6 production in 3T3-L1 cells. nih.govnih.gov The secreted IL-6 can then act in a paracrine manner, for example, by activating STAT3 in local macrophages, which in turn increases their sensitivity to anti-inflammatory signals like IL-4. biorxiv.org It's noteworthy that IL-6 itself can activate STAT3 and AMPK phosphorylation in adipose tissue. scienceopen.com

Anticancer Mechanisms

The anticancer potential of this compound and its derivatives has been explored through their interaction with essential enzymes for DNA replication and their direct cytotoxic effects on cancer cells.

Topoisomerase Inhibition (Topo I, Topo II, Topo IIα Specificity)

Several analogs of this compound have been identified as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and ultimately cell death, making them valuable targets for anticancer drugs.

Specifically, angularly fused heterocycles, including derivatives of chromeno[4,3-b]pyridines, are recognized for their ability to act as non-intercalative dual catalytic inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). researchgate.net Some synthesized 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives, which share structural similarities, have shown significant Topo II inhibitory activity. researchgate.net Furthermore, studies on newly designed and synthesized hydroxy and chloro-substituted 2,4-diaryl-5H-chromeno[4,3-b]pyridines have highlighted their potential as selective topoisomerase IIα inhibitors. ewha.ac.kr The development of pyrazolo[4,3-f]quinoline derivatives has also been pursued as a strategy to generate Topoisomerase I/IIα inhibitors. nih.gov

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., MCF-7)

Derivatives of this compound have demonstrated cytotoxic activity against a variety of human cancer cell lines in laboratory settings. For example, novel synthesized chromenopyridones have shown good to moderate inhibitory activity against cell lines such as the breast cancer cell line MCF-7. nih.gov Specifically, compounds with allyl and other substitutions have displayed significant cytotoxic potential. nih.gov

Further studies on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives revealed that certain compounds were lethal to multiple cancer cell lines, including MCF-7. mdpi.com For instance, one compound, 4-Chloro-5-(4-methoxyphenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine, exhibited significant antitumor activity against 29 different cell lines. mdpi.com Similarly, coumarin-pyridine hybrids have been found to be potent growth inhibitors against the MCF-7 cell line. arabjchem.org The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), with some chromene derivatives showing promising IC₅₀ values against triple-negative breast cancer cell lines. nih.gov

Antimicrobial Mechanisms

The chromenopyridine scaffold, which combines chromene and pyridine (B92270) rings, is associated with antimicrobial properties. researchgate.net Various derivatives of this compound have been synthesized and evaluated for their activity against different bacterial strains.

For instance, newly synthesized quinoline-substituted 5H-chromeno[2,3-b]pyridine derivatives have been tested in vitro for their antibacterial activities against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Some of these compounds demonstrated strong antimicrobial activity. nih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to the crystal structure of S. aureus DNA gyrase. nih.gov Other research has focused on the synthesis of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones and their evaluation as antimicrobial agents. researchgate.net The antimicrobial activity of these compounds is often compared to standard antibiotics like gentamicin. nih.gov

Interactive Data Table: Cytotoxicity of Chromenopyridone Analogs

CompoundCell LineIC₅₀ (µM)
6b PC-3 (Prostate)2.4
6b MCF-7 (Breast)10.7
6b IMR-32 (CNS)13.2
6c PC-3 (Prostate)13.4
6c MCF-7 (Breast)11.0
6d PC-3 (Prostate)14.1
6d MCF-7 (Breast)14.6
6d IMR-32 (CNS)16.3
3h MCF-7 (Breast)15.5

Data sourced from a study on the cytotoxic activity of novel substituted chromenopyridones. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of the chromeno[2,3-b]pyridine scaffold have demonstrated notable antibacterial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

For instance, a series of 2,3-disubstituted-5-oxochromeno[2,3-b]pyridine derivatives were synthesized and evaluated for their antibacterial action. The results indicated that these compounds generally exhibit better inhibitory activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov Specifically, certain analogs showed significant minimum inhibitory concentrations (MIC) and zones of inhibition against Staphylococcus aureus and Streptococcus pyogenes. nih.gov

In another study, novel 2,4-diamino-5-(8-hydroxyquinolin-7-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile derivatives were synthesized and screened for their antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Several of these compounds demonstrated strong antimicrobial activity against both types of bacteria. researchgate.net The presence of triazine and chromeno[2,3-b]pyridine moieties within the same molecular structure has been shown to enhance antimicrobial activity against Gram-negative bacteria. clockss.org Furthermore, molecules containing bis-chromeno[2,3-b]pyridine moieties have displayed remarkable inhibitory effects against Gram-positive bacteria like S. aureus and B. subtilis. clockss.org

Similarly, a series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones were synthesized and tested against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli and Salmonella typhimurium). researchgate.net All the synthesized compounds showed potent inhibitory activity against the Gram-positive strains, and also exhibited appreciable activity against the Gram-negative bacteria. researchgate.net

Interactive Table: Antibacterial Activity of Chromeno[2,3-b]pyridine Analogs

Compound Type Gram-Positive Bacteria Gram-Negative Bacteria Reference
2,3-disubstituted-5-oxochromeno[2,3-b]pyridines More effective Less effective nih.gov
2,4-diamino-5-(8-hydroxyquinolin-7-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles B. subtilis, S. aureus E. coli, P. aeruginosa researchgate.net
Triazine and chromeno[2,3-b]pyridine hybrids - Enhanced activity clockss.org
bis-chromeno[2,3-b]pyridines S. aureus, B. subtilis - clockss.org

Antifungal Activity Against Phytopathogenic Fungi and Yeast

The chromeno[2,3-b]pyridine scaffold has also been investigated for its effectiveness against various fungal pathogens, including those that cause diseases in plants (phytopathogenic fungi) and yeast.

A study focusing on newly synthesized derivatives of chromeno[2,3-b]pyridine revealed their potential as antifungal agents. nih.govresearchgate.net These compounds were tested against the phytopathogenic fungus Fusarium oxysporum and showed reasonable antifungal activity. researchgate.net Another research effort synthesized thirty-three 5H-chromeno[4,3-b]pyridin-5-one derivatives and evaluated their antifungal activities against four pathogenic fungi: Alternaria alternata, Alternaria solani, Botrytis cinerea, and Fusarium oxysporum. nih.govresearcher.lifedntb.gov.ua The results indicated that the introduction of side-chain groups at the hydroxyl position significantly enhanced antifungal activity. nih.gov One particular compound, designated 1i, demonstrated superior antifungal activity against Alternaria alternata compared to the positive controls, osthole (B1677514) and azoxystrobin. nih.gov At a concentration of 100 µg/mL, compound 1i showed an inhibition rate of 68.90% against Alternaria alternata, with an EC50 value of 15.72 µg/mL. nih.gov

Furthermore, derivatives of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-one were assayed for their antifungal activity against Aspergillus niger and the yeast Candida albicans. researchgate.netmdpi.com These compounds were found to be active against these fungal pathogens. researchgate.netmdpi.com Specifically, analogs with methyl and chlorine substitutions showed enhanced activity against C. albicans. mdpi.com

Enzyme Target Identification in Pathogens (e.g., Succinic Dehydrogenase (SDH) Inhibition)

To understand the mechanism behind the antifungal properties of these compounds, researchers have explored their potential enzyme targets within the pathogens. One key enzyme that has been identified is succinate (B1194679) dehydrogenase (SDH).

Molecular docking studies have provided insights into how these compounds might exert their antifungal effects. For instance, compound 1i, a derivative of 5H-chromeno[4,3-b]pyridin-5-one, was docked into the active site of succinic dehydrogenase (SDH). nih.gov The results of this computational analysis suggested that compound 1i can act as a potential inhibitor of SDH, with a binding energy of -7.16 kcal/mol. nih.gov This inhibition of SDH, a crucial enzyme in the mitochondrial electron transport chain and the citric acid cycle, is a likely mechanism for the observed antifungal activity. nih.govnih.gov

Other Investigated Biological Activities in Related Scaffolds (excluding human clinical data)

Beyond their antimicrobial properties, related chromenopyridine scaffolds have been explored for a range of other biological activities.

Antiviral Activities

While research on the antiviral properties of this compound itself is limited, studies on related chromenopyridine isomers have shown promise. Specifically, antiviral activity has been described for chromeno[3,2-c]pyridines. researchgate.netmdpi.com For example, two alkaloids with a chromeno[3,2-c]pyridine core, isolated from Thalictrum microgynum, demonstrated anti-tobacco mosaic virus (anti-TMV) activity. mdpi.com Another chromeno[3,2-c]pyridine alkaloid, isolated from the endophytic fungus Aspergillus lentulus, also showed high anti-TMV activity with an inhibition rate of 38.5%. mdpi.com

Antioxidant Activity

Several studies have highlighted the antioxidant potential of chromeno[2,3-b]pyridine derivatives. nih.govontosight.aiarkat-usa.org The antioxidant activity of newly synthesized chromeno[2,3-b]pyridine derivatives was evaluated using their scavenging effects on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govresearchgate.net The results indicated that these derivatives possess excellent antioxidant activity, with IC50 values ranging from 0.140 ± 0.003 to 0.751 ± 0.008 mg/mL. researchgate.net Another study on 2,3-disubstituted-5-oxochromeno[2,3-b]pyridine derivatives also assessed their ability to inhibit lipid peroxidation, further confirming their antioxidant potential. arkat-usa.org

Muscle Myosin II Inhibition

The chromenopyridine framework has also been investigated for its ability to inhibit muscle myosin II. researchgate.net While direct studies on this compound are not extensively documented, research on related 4-hydroxycoumarin (B602359) derivatives, which share structural similarities, has shown that they can act as myosin II inhibitors. nih.gov A series of analogs of 3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC) were synthesized and their inhibitory effects on cardiac and skeletal myosin were evaluated. nih.gov These findings suggest that the broader class of compounds containing the chromene core may have applications in conditions related to muscle hypercontractility. nih.gov

NPY1R Ligand Potential

The Neuropeptide Y1 receptor (NPY1R) is a G-protein coupled receptor predominantly found in the hypothalamus, a region of the brain known to regulate eating behavior. mdpi.com This receptor is a key target in the development of treatments for obesity. Within the scientific literature, certain derivatives of the 5H-chromeno[2,3-b]pyridine scaffold have been identified as potential ligands for NPY1R, making them attractive candidates for anti-obesity therapies. mdpi.comresearchgate.netresearchgate.net

Specifically, compounds such as 5-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridines have been noted for their potential as NPY1R ligands. mdpi.comresearchgate.netresearchgate.net The interest in these molecules has spurred further research into the synthesis of related structures, including their ammonium (B1175870) salts, with the aim of improving physicochemical properties like solubility and bioavailability. mdpi.com

Despite the recurring mention of this potential in various synthetic chemistry studies, a comprehensive search of the available scientific literature did not yield detailed mechanistic investigations or quantitative data regarding the binding affinity or functional activity of this compound or its analogs at the NPY1R. Studies focusing on the biological evaluation of this class of compounds have explored other activities, such as antimicrobial and anticancer effects, but specific data from NPY1R screening assays, such as IC₅₀ or Kᵢ values, are not present in the reviewed sources. clockss.orgmdpi.comresearchgate.net

Therefore, while the chromeno[2,3-b]pyridine scaffold is considered a promising starting point for the design of NPY1R ligands, further biological evaluation is necessary to substantiate this potential and to elucidate the structure-activity relationships that govern the interaction with this receptor.

Data on NPY1R Ligand Potential

Detailed research findings and quantitative data (e.g., IC₅₀, Kᵢ) for the interaction of this compound and its analogs with the NPY1R are not available in the reviewed scientific literature.

Future Directions in 5h Chromeno 2,3 B Pyridin 5 One Research

Development of Novel and Green Synthetic Methodologies

The synthesis of 5H-chromeno[2,3-b]pyridin-5-one and its derivatives is continuously evolving, with a strong emphasis on green chemistry principles to improve efficiency and sustainability. Future research will likely focus on refining and expanding upon current innovative methods.

Key approaches include Pot, Atom, and Step Economy (PASE), which aims to maximize the incorporation of all atoms from the starting materials into the final product, reduce the number of synthetic steps, and conduct reactions in a single vessel. researchgate.netbenthamdirect.com Multicomponent reactions (MCRs) are a cornerstone of this strategy, allowing the construction of complex molecules like chromenopyridines from three or more simple precursors in a one-pot process. researchgate.netbenthamdirect.comsmolecule.com These methods are not only efficient but also reduce waste and simplify purification. researchgate.net

Recent advancements have introduced solvent-involved reactions, where the solvent also acts as a reactant, further enhancing component economy. nih.govmdpi.com For example, a one-pot, two-step synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines uses an alcohol as both the solvent and a nucleophile, achieving high yields of 77–93%. researchgate.netnih.govmdpi.com Another green approach involves performing MCRs under catalyst- and solvent-free conditions, either by simple magnetic stirring or grinding at room temperature, which represents a significant step towards environmentally benign chemical synthesis. rsc.org Microwave-promoted reactions are also gaining traction as they can accelerate reaction times and improve yields under solvent-free conditions. researchgate.net

Table 1: Overview of Novel and Green Synthetic Methodologies

Methodology Key Features Starting Materials Example Reported Yield Citations
One-Pot, Solvent-Involved Synthesis Alcohol serves as both solvent and reactant; adheres to PASE and component economy principles. Salicylaldehydes, malononitrile (B47326) dimer, various alcohols. 77-93% researchgate.netnih.govmdpi.com
Catalyst and Solvent-Free MCR Environmentally benign; reaction proceeds via magnetic stirring or grinding at room temperature. 3-Formylchromone, aromatic amines, malononitrile. Excellent rsc.org
Multicomponent Reactions (MCRs) High efficiency; single-pot synthesis from multiple simple precursors; reduces waste. Salicylaldehydes, malononitrile dimer, 1,3-cyclohexanediones. Good researchgate.netbenthamdirect.com
Microwave-Promoted MCR Catalyst-free and solvent-free; rapid reaction times; unexpected annulation pathways. 3-Formylchromones, amines, paraformaldehyde. Good to Excellent researchgate.net

Advanced Mechanistic Studies of Biological Targets

While various biological activities have been reported for this compound derivatives, future research will require a deeper, more precise understanding of their mechanisms of action at the molecular level. This involves identifying specific biological targets and elucidating the interactions that govern their therapeutic effects.

A significant area of investigation is the inhibition of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, which are implicated in obesity-related inflammation. nih.govescholarship.org Advanced studies utilize X-ray crystallography and molecular docking to visualize how compounds bind to the kinase hinge region of these enzymes. nih.govescholarship.org Such studies provide a detailed roadmap for structure-activity relationship (SAR) development, enabling the rational design of analogues with enhanced potency and selectivity. For instance, research has shown that specific substitutions on the A-ring of the chromenopyridine scaffold can confer selectivity for either TBK1 or IKKε, with some analogues achieving IC₅₀ values as low as 210 nM. nih.gov

Other potential targets are also emerging. Derivatives of 5H-chromeno[2,3-b]pyridine have been identified as potential ligands for the Neuropeptide Y receptor 1 (NPY1R), which is an attractive target for anti-obesity treatments. mdpi.com Future work will involve confirming these interactions, determining the binding mode, and optimizing the scaffold to improve affinity and efficacy.

Table 2: Investigated Biological Targets for this compound Derivatives

Biological Target Therapeutic Area Research Focus Key Findings Citations
TBK1 / IKKε Obesity, Inflammation Kinase Inhibition Analogues show IC₅₀ values as low as 210 nM; A-ring substituents influence selectivity. nih.govescholarship.org
NPY1R Obesity Receptor Antagonism Identified as potential ligands for anti-obesity treatment. mdpi.com
Antimicrobial Targets Infectious Diseases Inhibition of Microbial Growth Various derivatives show inhibitory effects against selected microorganisms. clockss.org

Exploration of Chemical Biology Applications

Beyond direct therapeutic applications, the unique structural and photophysical properties of the this compound scaffold make it a valuable tool for chemical biology. Future research is expected to explore these applications more extensively.

Derivatives of this scaffold can be developed as chemical probes to investigate complex biological pathways. For example, highly potent and selective inhibitors of TBK1/IKKε can be used to dissect the specific roles of these kinases in cellular signaling related to immunity and metabolism.

Furthermore, the fused aromatic ring system is a common feature in fluorescent molecules. Related chromeno[4,3-b]pyridin-5-one derivatives have been shown to exhibit large Stokes shifts and have been investigated as fluorescent dyes for bioimaging. researchgate.net This suggests a promising future direction for designing this compound-based probes that can visualize cellular components or track biological processes in real-time. The development of such tools would be invaluable for basic research and diagnostics.

Design of Libraries for High-Throughput Screening

To accelerate the discovery of new lead compounds, the focus is shifting towards the creation of large, diverse chemical libraries based on the this compound scaffold for high-throughput screening (HTS). The efficiency of multicomponent reactions (MCRs) makes them particularly suitable for this purpose, as they allow for the rapid generation of numerous analogues from a set of basic building blocks. researchgate.netresearchgate.net

A key strategy involves late-stage functionalization, where diverse chemical groups are introduced towards the end of the synthetic sequence. nih.gov For example, palladium-catalyzed cross-coupling reactions on bromo-substituted precursors have been used to install a wide variety of substituents on the A-ring of the scaffold. nih.gov This approach allows for the systematic exploration of the chemical space around the core structure to optimize biological activity. By combining different salicylaldehydes, amines, and active methylene (B1212753) compounds in an MCR format, researchers can quickly build a library with significant structural diversity for screening against a wide range of biological targets. clockss.orgnih.gov

Table 3: Strategies for Library Design of this compound Derivatives

Strategy Description Example Application Benefit Citations
Multicomponent Reactions (MCRs) Combining three or more starting materials in a one-pot synthesis to rapidly generate structural diversity. Synthesis of various 2,4-diamino-5-substituted-5H-chromeno[2,3-b]pyridines. High efficiency for library creation. researchgate.netclockss.orgresearchgate.net
Late-Stage Functionalization Introducing diverse functional groups at a late step in the synthesis to create a wide range of analogues. Palladium-catalyzed coupling on bromo-precursors to modify the A-ring for SAR studies. Systematic exploration of chemical space. nih.gov
Combinatorial Synthesis Systematically varying building blocks (e.g., salicylaldehydes, amines) to produce a large, indexed library. Generation of a library of derivatives for screening as potential anti-cancer agents. Facilitates HTS and SAR analysis. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new this compound derivatives. preprints.org These computational tools can process vast amounts of chemical and biological data to identify patterns and make predictions, significantly accelerating the drug discovery pipeline.

Future research will increasingly rely on computational methods for several key tasks. Molecular docking simulations are already being used to predict how different analogues bind to target proteins like TBK1, providing insights that guide the design of more potent inhibitors. nih.govescholarship.org Quantum chemical studies, such as Density Functional Theory (DFT), help in understanding the electronic properties of the molecules, which can be correlated with their reactivity and biological activity. researchgate.net

ML models can be trained to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, allowing researchers to filter out candidates with poor pharmacokinetic profiles early in the design phase. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel, unsynthesized compounds based on their chemical structure, enabling the in silico screening of vast virtual libraries to prioritize the most promising candidates for synthesis and testing. researchgate.net The use of AI and ML will ultimately lead to a more targeted, efficient, and cost-effective approach to discovering the next generation of drugs based on the this compound scaffold. preprints.org

Table 4: Computational Tools in this compound Research

Computational Tool Application Purpose Citations
Molecular Docking Predicting binding modes of ligands in protein active sites. Guide rational drug design and SAR studies. nih.govescholarship.org
ADME Prediction In silico assessment of pharmacokinetic properties. Prioritize compounds with drug-like properties and reduce late-stage failures. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) Modeling the correlation between chemical structure and biological activity. Predict activity of virtual compounds; prioritize synthesis. researchgate.net
DFT (Density Functional Theory) Investigating electronic structure and properties. Correlate electronic properties with compound stability and reactivity. researchgate.net

Q & A

Q. What are the optimal synthetic methods for preparing 5H-chromeno[2,3-b]pyridin-5-one derivatives in terms of yield and environmental sustainability?

A green three-step synthesis in ethanol using 4-chloro-3-formylcoumarin and active methylene compounds (e.g., acetylacetone) with sodium acetate and ammonium chloride achieves yields up to 93% without chromatographic purification. This method avoids toxic catalysts and minimizes waste . Alternative solvent-free or aqueous conditions yield only 8–23% , highlighting the critical role of ethanol and mild bases in improving efficiency .

Q. How can structural characterization of this compound derivatives be systematically validated?

Key techniques include:

  • NMR/IR spectroscopy : Confirms functional groups and substituent positions (e.g., acetyl or ester groups in derivatives like 3a–3d) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₆H₁₄NO₄ for compound 3b with a mass accuracy of 0.0006) .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for thio-analogues like 5H-thiochromeno[2,3-b]pyridine-5,10,10-trione .

Q. What starting materials are essential for constructing the this compound scaffold?

Core precursors include:

  • Salicylaldehydes and malononitrile dimer for multicomponent reactions .
  • 4-Chloro-3-formylcoumarin for condensation with cyclic/acyclic active methylene compounds (e.g., ethyl acetoacetate) .
  • 6-Hydroxy-4-methylpyridin-2(1H)-ones for generating pyridine-fused systems .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of multicomponent syntheses?

  • Solvent : Ethanol increases yields to 64–93% compared to solvent-free conditions (8–23% ) due to improved solubility and reaction homogeneity .
  • Catalysts : Pyridine or DBU (1,8-diazabicycloundec-7-ene) enhances cyclization rates via base-mediated deprotonation and intermediate stabilization .
  • Temperature : Reflux (~80°C) optimizes kinetic control, reducing side products .

Q. What computational strategies are used to predict biological activity and molecular interactions?

  • Molecular docking : Evaluates binding affinity to targets like sirtuin 2 (SIRT2), identifying key interactions (e.g., hydrophobic pockets and hydrogen bonds) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites for antibacterial activity .
  • ADMET modeling : Assesses drug-likeness, including bioavailability and toxicity .

Q. What mechanistic pathways explain the formation of this compound derivatives?

  • Condensation-cyclization : 4-Chloro-3-formylcoumarin reacts with active methylene compounds to form intermediates, followed by intramolecular cyclization .
  • Cascade reactions : DBU promotes nucleophilic addition, C–C bond cleavage, and hetero-Diels-Alder steps to assemble fused pyridine rings .
  • Concurrent solvent-involved pathways : Ethanol acts as both solvent and reactant in O-alkylation reactions .

Q. How can contradictions in synthetic yields across studies be resolved?

  • Catalyst screening : Piperidine-mediated cyclization achieves 77–93% yields for 2-amino derivatives, outperforming K₂CO₃-based methods .
  • Additive optimization : NH₄OAc suppresses side reactions in coumarin-formaldehyde condensations .
  • Substrate scope limitations : Some coumarin derivatives (e.g., nitro-substituted) may require tailored conditions due to steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.